molecular formula C8H8BrClN2O2 B6305366 Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate CAS No. 2091009-80-0

Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate

Cat. No. B6305366
CAS RN: 2091009-80-0
M. Wt: 279.52 g/mol
InChI Key: GHRIDABVKDEQNS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a chemical compound with the CAS Number: 2091009-80-0 . It has a molecular weight of 279.52 . The IUPAC name for this compound is ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which includes compounds like Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Physical And Chemical Properties Analysis

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a solid compound . Its melting point is not available . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

  • Intermediate in Insecticide Synthesis : It's used as a key intermediate for synthesizing chlorantraniliprole, a novel insecticide. The synthesis process involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The synthesis routes offer relatively high overall yields and are considered promising for industrialization due to their simplicity and cost-effectiveness (Ji Ya-fei, 2009), (Niu Wen-bo, 2011), (Lan Zhi-li, 2007).

  • Pharmacological Importance : Certain derivatives of Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate have shown significant pharmacological importance. For instance, some novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives exhibited immunomodulatory and anticancer activities. These compounds were effective inhibitors of LPS-stimulated NO generation and showed strong cytotoxicity against specific cancer cell lines (H. Abdel‐Aziz et al., 2009).

  • Chemical Transformations in Heterocyclic Synthesis : The compound and its derivatives are used in the synthesis of various heterocyclic compounds. They react with different reagents to yield diverse structures, indicating their versatility in chemical transformations. This includes the synthesis of 1,2,4-triazolo and pyrazolo derivatives, showcasing the compound's role in the creation of a broad range of biologically active substances (V. Matiichuk et al., 2010), (V. Matiichuk et al., 2008).

  • Role in Molecular Design and Synthesis : The compound is used in molecular design and the synthesis of various compounds with potential pharmacological activities. It serves as a building block for constructing complex molecules, enabling the exploration of new therapeutic agents and other chemical entities (D. Achutha et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Future Directions

Pyrrolopyrazine derivatives, including Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate, have shown a wide range of biological activities . This makes the pyrrolopyrazine structure an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c1-3-14-8(13)5-7(10)11-4(2)6(9)12-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRIDABVKDEQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(N=C1Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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